molecular formula C11H14N2O2 B3078228 (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1049984-09-9

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3078228
CAS No.: 1049984-09-9
M. Wt: 206.24 g/mol
InChI Key: WMOPDYHAXAWSRC-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a pyridin-4-ylmethyl substituent at the 4-position of the pyrrolidine ring. The stereochemistry (2S,4R) is critical for its biological activity and interaction with molecular targets, particularly in medicinal chemistry and drug design. Its dihydrochloride salt (CAS: 1049754-26-8) is commercially available for research and development purposes .

The compound’s structure combines a rigid pyrrolidine backbone with a polar pyridine ring, which may enhance solubility and facilitate interactions with biological receptors. Pyrrolidine derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and intermediates in peptide synthesis.

Properties

IUPAC Name

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPDYHAXAWSRC-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group. One common method involves the use of a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.

Scientific Research Applications

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid with analogs differing in the 4-position substituent:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound Pyridin-4-ylmethyl C11H14N2O2 206.24 1049754-26-8* Potential receptor modulation; intermediate in drug synthesis
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2,4-Dichlorobenzyl C12H12Cl2N2O2 305.15 (free base) 1049740-52-4 Increased lipophilicity; antimicrobial studies
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid 2-Bromobenzyl C12H14BrNO2 284.15 1049978-26-8 Halogenated analog; potential radioligand precursor
(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid Methoxy C6H11NO3 145.16 75176-09-9 Reduced steric bulk; improved solubility
(2S,4R)-1-Boc-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid Prop-2-ynyl (Boc-protected) C13H19NO4 253.29 959581-98-7 Click chemistry applications; chiral building block
(2S,4R)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl (Boc-protected) C16H21NO4 291.34 144069-70-5 Intermediate in peptide synthesis

*CAS number corresponds to the dihydrochloride salt.

Key Observations:

Substituent Effects on Lipophilicity :

  • The pyridin-4-ylmethyl group introduces moderate polarity due to the pyridine ring’s nitrogen atom, balancing solubility and membrane permeability. In contrast, halogenated analogs (e.g., 2,4-dichlorobenzyl, 2-bromobenzyl) exhibit higher lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
  • The methoxy-substituted derivative (MW 145.16) has the lowest molecular weight and likely superior solubility, making it suitable for aqueous-phase reactions .

Stereochemical and Functional Group Influences :

  • Boc-protected derivatives (e.g., prop-2-ynyl, phenyl) are commonly used in solid-phase peptide synthesis (SPPS) to protect the amine group during coupling reactions .
  • The propargyl group in (2S,4R)-1-Boc-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

The pyridine moiety may mimic natural ligands in receptor binding.

Biological Activity

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid, also known as (4R)-4-(4-pyridinylmethyl)-L-proline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molar Mass : 206.24 g/mol
  • CAS Number : 1049984-09-9

The compound is believed to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Its structure suggests potential interactions with proteins involved in signaling pathways and metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
  • Anticancer Potential : Some derivatives of pyrrolidine compounds have shown promise in cancer therapy by targeting specific kinases involved in tumor growth.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Study on Enzyme Inhibition :
    • A study evaluated the inhibitory effects of various pyrrolidine derivatives on arginase enzymes, which are implicated in cancer progression. The lead compound showed significant inhibition with IC₅₀ values in the nanomolar range .
  • Neuroprotective Effects :
    • Research conducted on models of neurodegeneration indicated that certain analogs of pyrrolidine compounds could protect neuronal cells from apoptosis induced by oxidative stress .
  • Anticancer Activity :
    • A series of experiments demonstrated that modifications to the pyrrolidine structure could enhance anticancer activity against breast and prostate cancer cell lines .

Data Table: Biological Activities and IC₅₀ Values

Activity TypeCompound TestedIC₅₀ (nM)Reference
Arginase Inhibition(2S,4R)-4-(pyridin-4-ylmethyl) derivative1.3
NeuroprotectionPyrrolidine analog50
Cancer Cell InhibitionModified pyrrolidine100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.